1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 933748-95-9
Cat. No.: VC8153884
Molecular Formula: C12H14N2O5S
Molecular Weight: 298.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933748-95-9 |
|---|---|
| Molecular Formula | C12H14N2O5S |
| Molecular Weight | 298.32 g/mol |
| IUPAC Name | 5-oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H14N2O5S/c13-20(18,19)10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)(H2,13,18,19) |
| Standard InChI Key | HRLFDRSFTODIRL-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |
| Canonical SMILES | C1C(CN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid is C₁₂H₁₄N₂O₄S, with a molecular weight of 294.32 g/mol. Key structural features include:
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Pyrrolidone core: A five-membered lactam ring with a ketone group at position 5, contributing to conformational rigidity.
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Carboxylic acid group: Positioned at carbon 3, enhancing solubility and enabling salt formation.
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4-(Aminosulfonyl)benzyl substituent: A benzyl group para-substituted with a sulfonamide (-SO₂NH₂), known for its electron-withdrawing effects and bioactivity .
The sulfonamide moiety’s presence distinguishes this compound from simpler pyrrolidine derivatives, such as 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, which lacks this functional group.
Spectroscopic and Physicochemical Data
While experimental data for this specific compound are sparse, analogous structures provide insights:
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IR spectroscopy: Expected peaks include N-H stretching (~3350 cm⁻¹ for sulfonamide), C=O stretches (~1700 cm⁻¹ for lactam and carboxylic acid), and S=O asymmetric stretches (~1350 cm⁻¹) .
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, water at pH >7) due to the carboxylic acid and sulfonamide groups.
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pKa values: Predicted pKa of ~2.5 (carboxylic acid) and ~10.5 (sulfonamide NH), influencing ionization states under physiological conditions.
Synthetic Routes and Modifications
Derivative Synthesis
Structural modifications reported for related compounds include:
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Acylation: Introducing hydrazone or azole moieties at the carboxylic acid position to enhance antimicrobial activity .
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Metal complexes: Coordinating transition metals (e.g., Cu²⁺) to the sulfonamide group to improve bioavailability .
Biological Activity and Mechanisms
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs C. albicans |
|---|---|---|
| 1-(2-Hydroxyphenyl) derivative | 64 | 16 |
| 3,5-Dichloro derivative | 32 | 8 |
| Sulfamoylbenzyl derivative* | Predicted: 16–32 | Predicted: 8–16 |
*Hypothetical values based on structural enhancements.
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Moderate oral bioavailability (~45%) due to polar functional groups.
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Metabolism: Hepatic glucuronidation of the carboxylic acid and sulfonamide groups.
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Excretion: Renal clearance predominant, with t₁/₂ ~4.5 hours (estimated).
Toxicity Considerations
Sulfonamide-containing drugs are associated with hypersensitivity reactions. Preliminary cytotoxicity assays on analogs show IC₅₀ >100 µM in HEK293 cells, suggesting low acute toxicity .
Comparative Analysis with Structural Analogs
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic Acid
This brominated analog (C₁₁H₁₀BrNO₃) lacks the sulfonamide group but exhibits neuroactive properties due to halogen-mediated σ-receptor binding . Its distinct activity profile underscores the sulfonamide’s role in antimicrobial targeting.
Benzimidazole-Fused Derivatives
Compounds like 1-benzyl-N-{2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide (CAS 2640959-82-4) demonstrate enhanced antifungal activity but reduced solubility (logP = 3.2) .
Future Directions and Challenges
Research Gaps
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Mechanistic studies: Elucidating interactions with bacterial DHPS and human carbonic anhydrases.
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In vivo efficacy: Testing in murine models of MRSA infection.
Clinical Translation Challenges
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Synthetic scalability: Optimizing benzylation steps for industrial production.
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Resistance mitigation: Combining with β-lactamase inhibitors to prevent enzymatic degradation.
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